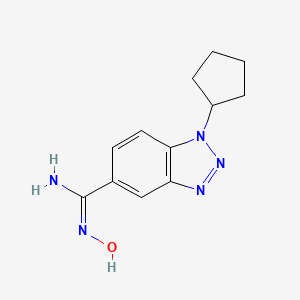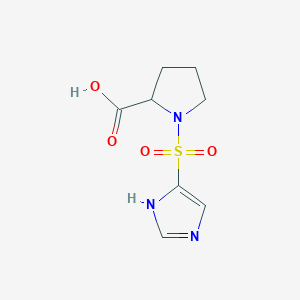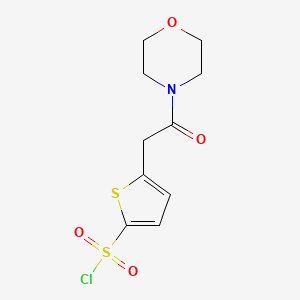![molecular formula C12H17N3O5S B7875612 (methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7875612.png)
(methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyrrolidinyl and pyrrolyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Group: This step involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidinyl group.
Introduction of the Pyrrolyl Group: The pyrrolyl group is introduced through a cyclization reaction involving a suitable precursor.
Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent under basic conditions.
Methylation: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
(methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)propionic acid: Similar structure with a propionic acid group instead of acetic acid.
(ethyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(methyl{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[methyl-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]sulfonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c1-14(8-11(16)17)21(19,20)9-6-10(13-7-9)12(18)15-4-2-3-5-15/h6-7,13H,2-5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFZNJOWYHGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CNC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-oxo-6-(piperidin-1-ylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7875529.png)
![4-({[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7875534.png)
![5-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B7875540.png)
![1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875560.png)
![4-[({[5-(Aminocarbonyl)thien-3-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B7875565.png)

![3-{[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid](/img/structure/B7875580.png)
![1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875591.png)

![1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7875600.png)
![1-{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875606.png)

![1-{[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875622.png)
![1-{[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875627.png)
